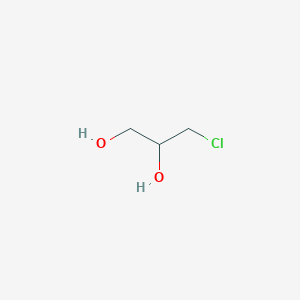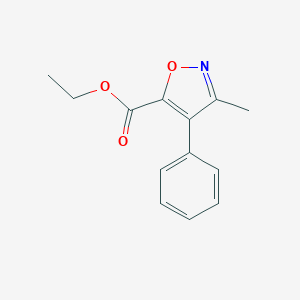
Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate, also known as EMPC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EMPC is a member of the isoxazole family, which is known for its diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Wirkmechanismus
The mechanism of action of Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate is not fully understood, but several studies have proposed different mechanisms. One study suggests that Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Another study proposes that Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate inhibits the NF-κB signaling pathway, which is involved in the regulation of inflammation. Furthermore, Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate has been shown to inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, leading to bacterial death.
Biochemical and physiological effects:
Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate inhibits the activity of various enzymes involved in cancer cell proliferation and inflammation. Furthermore, Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate has been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death. In vivo studies have also demonstrated the anticancer and anti-inflammatory effects of Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. Furthermore, it has been extensively studied for its therapeutic potential, making it a promising candidate for further research. However, there are also some limitations to using Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate. One area of interest is its potential as a chemotherapeutic agent for various types of cancer. Additionally, further studies are needed to elucidate its mechanism of action and identify potential off-target effects. Furthermore, Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate could be further modified to improve its pharmacokinetic properties and increase its efficacy. Overall, Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate has significant potential for therapeutic applications and warrants further investigation.
Conclusion:
Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate is a chemical compound with significant potential for therapeutic applications. Its anticancer, anti-inflammatory, and antimicrobial properties make it a promising candidate for further research. The synthesis method of Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate is relatively simple, and it has been extensively studied for its scientific research applications. While there are some limitations to using Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate in lab experiments, its advantages make it a promising candidate for further investigation. Future research on Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate could lead to the development of novel therapeutic agents for various diseases.
Synthesemethoden
The synthesis of Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate involves the reaction of ethyl acetoacetate, benzaldehyde, and hydroxylamine hydrochloride in ethanol. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The yield of Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate is around 80%, and the purity is confirmed by NMR and IR spectroscopy.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate has been extensively studied for its potential therapeutic applications. One of the major areas of research is its anticancer activity. Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been demonstrated to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate has been investigated for its antimicrobial activity against various bacterial and fungal strains.
Eigenschaften
CAS-Nummer |
153915-56-1 |
|---|---|
Produktname |
Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate |
Molekularformel |
C13H13NO3 |
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
ethyl 3-methyl-4-phenyl-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C13H13NO3/c1-3-16-13(15)12-11(9(2)14-17-12)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 |
InChI-Schlüssel |
GAHMGLBVOJJSTR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=NO1)C)C2=CC=CC=C2 |
Kanonische SMILES |
CCOC(=O)C1=C(C(=NO1)C)C2=CC=CC=C2 |
Synonyme |
5-Isoxazolecarboxylicacid,3-methyl-4-phenyl-,ethylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(3-trimethoxysilylpropyl)amino]acetate](/img/structure/B139601.png)
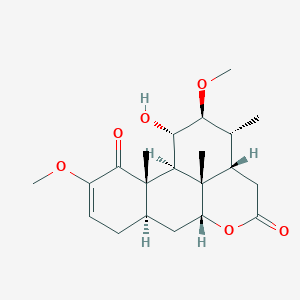
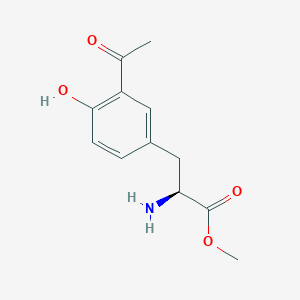
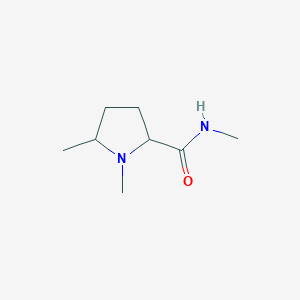
![Methyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B139610.png)
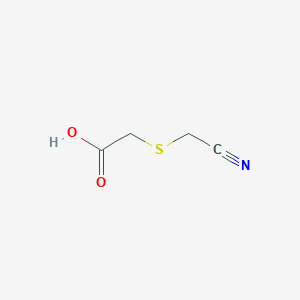
![2-[2-[(1aS,7aS)-5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide](/img/structure/B139615.png)
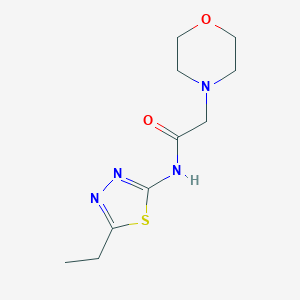
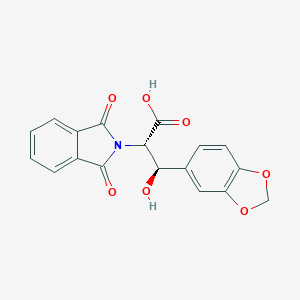
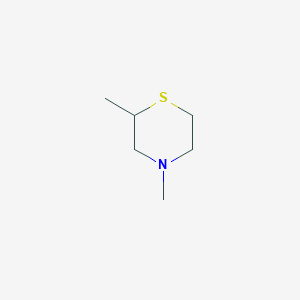
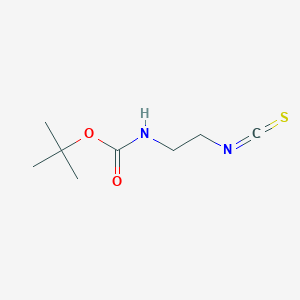
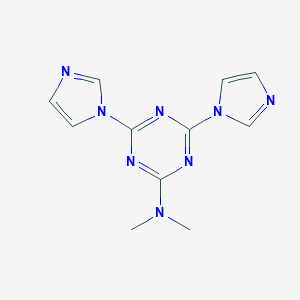
![3,4-Bis[(oxan-2-yl)oxy]benzaldehyde](/img/structure/B139627.png)
